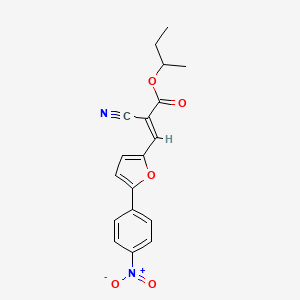

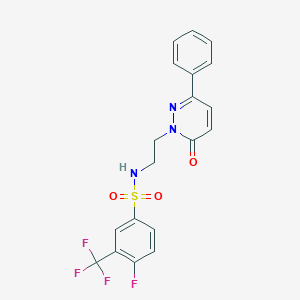

4-fluoro-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-fluoro-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C19H15F4N3O3S and its molecular weight is 441.4. The purity is usually 95%.

BenchChem offers high-quality 4-fluoro-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-fluoro-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Selective Fluorodesulfurization of Benzo- and Pyrido-oxazine Derivatives

Selective fluorodesulfurization of 3-aryl-2-phenylthio 2H-benzo[b][1,4]oxazine derivatives, including the modification of similar molecular structures, has been successfully carried out using N-halogenosuccinimides as oxidizing agents. This process, which also applies to pyrido[3,2-b][1,4]oxazine derivatives, results in monofluorinated products in excellent yields, indicating the potential for functional group modification and the introduction of fluorine atoms into complex organic molecules for enhanced properties or biological activity (Yin, Inagi, & Fuchigami, 2010).

Cyclooxygenase-2 Inhibitors: Enhancing Selectivity with Fluorine

The introduction of a fluorine atom into the structure of 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives has been shown to preserve COX-2 potency and notably increase COX-1/COX-2 selectivity. This research highlights the critical role of fluorine substitution in enhancing the selectivity and potency of pharmaceutical compounds, potentially leading to the development of more effective and selective drugs for treating conditions like rheumatoid arthritis and acute pain (Hashimoto et al., 2002).

Development of N-F Fluorinating Agents

The historical development and application of N-F fluorinating agents, including N-fluoro-N-alkylarenesulfonamides, have been extensively reviewed. These agents are crucial for the introduction of fluorine into organic molecules, enhancing their properties for various applications in research and industry. The review chronicles the synthesis, reactions, and mechanisms of these reagents, highlighting their significance in the development of fluorinated compounds (Umemoto, Yang, & Hammond, 2021).

Novel Fluoro Intermediates for Herbicidal Sulfonylureas

Research on new pyrimidine and triazine intermediates for herbicidal sulfonylureas has led to the synthesis of compounds with enhanced selectivity and activity. The introduction of fluoromethyl and fluorinated benzenesulfonamide moieties into these compounds demonstrates the impact of fluorination on the development of selective herbicides, indicating potential agricultural applications (Hamprecht, Mayer, Westphalen, & Walter, 1999).

Propriétés

IUPAC Name |

4-fluoro-N-[2-(6-oxo-3-phenylpyridazin-1-yl)ethyl]-3-(trifluoromethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15F4N3O3S/c20-16-7-6-14(12-15(16)19(21,22)23)30(28,29)24-10-11-26-18(27)9-8-17(25-26)13-4-2-1-3-5-13/h1-9,12,24H,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOOZUSLVQQSDIX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNS(=O)(=O)C3=CC(=C(C=C3)F)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15F4N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-fluoro-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-4-nitro-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide](/img/structure/B2742371.png)

![2-(2,3-Dimethoxybenzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2742372.png)

![N-(1-(1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-4-fluorobenzamide](/img/structure/B2742373.png)

![Methyl 2-[2-(3,4-dimethoxybenzoyl)imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2742375.png)

![N-(5-chloro-2-methylphenyl)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide](/img/structure/B2742381.png)

![2-chloro-N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}acetamide](/img/structure/B2742382.png)

![4-Amino-1-{4-[(4-fluorophenyl)methyl]piperidin-1-yl}-3-hydroxybutan-1-one](/img/structure/B2742388.png)